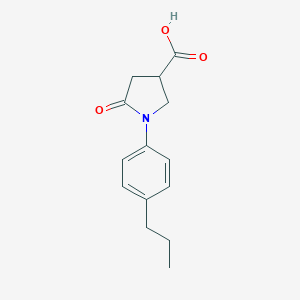

5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid

Descripción general

Descripción

5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid: is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 4-propylphenyl group and a carboxylic acid group at the 3-position, along with a ketone group at the 5-position. It is commonly used in proteomics research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-propylphenyl-substituted amine and a carbonyl compound.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Oxidation to Form the Ketone Group: The ketone group at the 5-position can be introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. These methods often include:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group or the pyrrolidine ring.

Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products:

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Nitro compounds, halogenated compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The increasing prevalence of antimicrobial resistance among pathogens necessitates the development of novel antimicrobial agents. Research has indicated that derivatives of pyrrolidine, including 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid, exhibit promising antimicrobial properties.

Case Studies and Findings

- A study highlighted the antimicrobial effects of various pyrrolidine derivatives against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound demonstrated significant activity, suggesting its potential as a scaffold for developing new antibiotics against resistant strains .

- Another investigation focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that modifications to the phenyl ring enhance antimicrobial potency. Specifically, the introduction of electron-donating groups increased efficacy against multi-drug resistant bacteria .

Anticancer Properties

In addition to its antimicrobial potential, this compound has shown promise in anticancer research.

Case Studies and Findings

- A recent study evaluated the anticancer activity of several pyrrolidine derivatives in human lung cancer cell lines (A549). The results indicated that specific modifications to the compound led to increased cytotoxicity against cancer cells, highlighting its potential as a lead compound for cancer therapy .

- The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further exploration in targeted cancer therapies .

Anti-inflammatory Applications

The role of inflammation in various diseases underscores the importance of anti-inflammatory agents. Pyrrolidine derivatives have been investigated for their anti-inflammatory properties.

Case Studies and Findings

- Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammatory responses .

- In animal models, compounds similar to this compound have demonstrated efficacy in reducing inflammation associated with acute lung injury .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound.

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased antimicrobial potency |

| Halogen substitutions | Enhanced anticancer activity |

| Alkyl chain length | Affects solubility and bioavailability |

Mecanismo De Acción

The mechanism of action of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ketone and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, ultimately affecting various biological processes .

Comparación Con Compuestos Similares

5-oxo-1-(4-sulfophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a sulfonic acid group instead of a propyl group.

5-oxo-1-(2-(trifluoromethyl)benzyl)pyrrolidine-3-carboxylic acid: Contains a trifluoromethyl group instead of a propyl group.

Uniqueness:

- The presence of the 4-propylphenyl group in 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid imparts unique hydrophobic properties and influences its reactivity and interactions with other molecules.

- The specific substitution pattern on the pyrrolidine ring can affect the compound’s stability, solubility, and overall chemical behavior .

Actividad Biológica

5-Oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves reactions starting from succinic anhydride and imines, utilizing methods such as the Castagnoli–Cushman reaction combined with directed C(sp³)–H activation. This approach allows for the introduction of various aryl appendages which enhance biological activity, particularly against specific enzymes like BACE-1, which is implicated in Alzheimer's disease .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. The following table summarizes key findings regarding its anticancer activity:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 66 | Cytotoxicity via apoptosis |

| Compound 21 (similar structure) | A549 | 15.7 | Inhibition of cell proliferation |

| Compound with free amino group | A549 | <10 | Enhanced cytotoxicity with low toxicity to non-cancerous cells |

The compound demonstrated significant cytotoxicity against A549 cells, reducing viability to approximately 66% at a concentration of 100 µM. Comparatively, derivatives containing free amino groups exhibited lower IC50 values, indicating a structure-dependent mechanism where modifications significantly impact anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains. The following table outlines its antimicrobial activity:

| Pathogen Tested | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | >128 | No significant activity |

| Klebsiella pneumoniae | <64 | Moderate activity |

| Pseudomonas aeruginosa | <32 | Good activity |

While some derivatives showed promising results against gram-positive bacteria like Staphylococcus aureus, others were effective against gram-negative pathogens. The structure of the compounds was found to influence their effectiveness, with specific substitutions enhancing their antimicrobial properties .

Case Studies

In a recent study, researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their biological activities. One derivative exhibited an IC50 value of approximately 15.7 µM against A549 cells, showcasing its potential as an anticancer agent. Additionally, another study highlighted the compound's ability to inhibit BACE-1 with sub-micromolar potency, suggesting its dual role in both cancer therapy and neurodegenerative disease treatment .

Propiedades

IUPAC Name |

5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-3-10-4-6-12(7-5-10)15-9-11(14(17)18)8-13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAJUGBVJNATGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438267 | |

| Record name | 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133747-74-7 | |

| Record name | 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.